(1R,2R,5S,8S,9S,10R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid (1R,2R,5S,8S,9S,10R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid Gibberellin A5 is a C19-gibberellin initially identified in Gibberella fujikuroi and differing from gibberellin A1 by the absence of the OH at C-2 and the presence of a double bond between C-3 and C-3 (gibbane numbering). It has a role as a plant metabolite and a mouse metabolite. It is a lactone, a C19-gibberellin and a gibberellin monocarboxylic acid.
Gibberellin A5 is a natural product found in Prunus persica, Dalbergia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 561-56-8
VCID: VC21345023
InChI: InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,5,11-13,23H,1,4,6-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1
SMILES: CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O
Molecular Formula: C19H22O5
Molecular Weight: 330.4 g/mol

(1R,2R,5S,8S,9S,10R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid

CAS No.: 561-56-8

Cat. No.: VC21345023

Molecular Formula: C19H22O5

Molecular Weight: 330.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(1R,2R,5S,8S,9S,10R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid - 561-56-8

CAS No. 561-56-8
Molecular Formula C19H22O5
Molecular Weight 330.4 g/mol
IUPAC Name (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid
Standard InChI InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,5,11-13,23H,1,4,6-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1
Standard InChI Key ZOWHLBOPCIHIHW-KQBHUUJHSA-N
Isomeric SMILES C[C@@]12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O
SMILES CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O
Canonical SMILES CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O

Structural Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name of this compound, (1R,2R,5S,8S,9S,10R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid, reflects its complex pentacyclic structure with specific stereochemistry at six chiral centers. The compound is more commonly referred to as Gibberellin A5 in scientific literature, with the simplified designation GA5 often appearing in research publications . This diterpenoid carboxylic acid represents one of the bioactive gibberellins involved in plant growth regulation.

The compound has several identifiers in chemical databases that aid in its cataloging and retrieval. These include the CAS Registry Number 561-56-8 and the PubChem CID 12310158 . These standardized identifiers facilitate cross-referencing across different chemical databases and literature sources.

Molecular Structure and Properties

Gibberellin A5 possesses a complex pentacyclic structure characteristic of the gibberellin family of plant hormones. The molecular formula of this compound is C19H22O5, with a calculated molecular weight of 330.4 g/mol . The structure contains multiple functional groups including a carboxylic acid moiety, a hydroxyl group, a lactone ring, and a methylene group, all of which contribute to its biological activity and chemical reactivity.

The compound's structure includes:

  • A pentacyclic ring system

  • A carboxylic acid group at position 9

  • A hydroxyl group at position 5

  • A lactone ring (15-oxo)

  • A methylene group at position 6

  • A methyl substituent at position 11

  • A double bond between positions 12 and 13

This complex arrangement of functional groups and stereochemistry gives Gibberellin A5 its unique biological properties and specificity in plant hormone activity.

Physicochemical Properties

The physicochemical properties of Gibberellin A5 are crucial for understanding its behavior in biological systems and its applications in research and agriculture. Key computed properties of this compound include:

PropertyValueReference
Molecular Weight330.4 g/mol
XLogP3-AA1.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count1
Exact Mass330.14672380 Da

The relatively low XLogP3-AA value of 1.2 indicates moderate lipophilicity, suggesting a balance between water solubility and membrane permeability that facilitates its transport within plant tissues. The presence of two hydrogen bond donors and five acceptors enables the compound to form hydrogen bonding interactions with biological receptors, contributing to its specificity and activity as a plant hormone.

Analytical Characterization

Spectroscopic Analysis

Mass spectrometry provides valuable data for the identification and characterization of Gibberellin A5. The compound has been analyzed using liquid chromatography-mass spectrometry (LC-MS) techniques, providing specific spectral fingerprints that aid in its identification in complex biological samples .

Two notable LC-MS analyses of Gibberellin A5 have been documented with the following parameters:

Accession IDInstrumentIonization ModeCollision EnergyPrecursor m/zTop Peak (m/z, intensity)
MSBNK-RIKEN-PR020144UPLC Waters, Quattro Ultima PtNEGATIVE (ESI)10.0 eV329329.062 (999)
MSBNK-RIKEN-PR020145UPLC Waters, Quattro Ultima PtNEGATIVE (ESI)20.0 eV329144.929 (999)

These mass spectrometric analyses demonstrate that Gibberellin A5 typically ionizes as [M-H]- with a precursor m/z of 329 in negative electrospray ionization mode, consistent with its molecular weight of 330.4 g/mol . The fragmentation patterns at different collision energies provide diagnostic ions that can be used for reliable identification of this compound in plant extracts and biological samples.

Structural Representation

Multiple formats are available for representing the structure of Gibberellin A5, facilitating its incorporation into different chemical databases and software platforms:

RepresentationString/Value
IUPAC Name5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid
InChIInChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,5,11-13,23H,1,4,6-9H2,2H3,(H,20,21)
InChIKeyZOWHLBOPCIHIHW-UHFFFAOYSA-N
SMILESCC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O

These representations are essential for database searching, chemical informatics, and computational studies of the compound .

Biological Significance

Occurrence in Plant Species

Gibberellin A5 has been reported in several plant species, demonstrating its widespread distribution in the plant kingdom. Notable sources include:

  • Merremia hirta: A climbing or creeping herbaceous plant belonging to the Convolvulaceae family

  • Arabidopsis thaliana: A model organism widely used in plant molecular biology and genetics

The presence of Gibberellin A5 in these diverse plant species suggests its conserved role in plant growth regulation across different taxonomic groups. Its identification in Arabidopsis thaliana is particularly significant, as this model organism has been extensively studied, providing insights into the genetic regulation and biosynthetic pathways of gibberellins.

Identification Methods

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is commonly employed for the separation and quantification of Gibberellin A5 from plant extracts and biological samples. According to the available data, UPLC (Ultra Performance Liquid Chromatography) has been used with a BEH C18 column (2.1 × 50 mm) for the analysis of this compound . This chromatographic setup provides effective separation of Gibberellin A5 from other plant metabolites and related gibberellins.

The reported retention time of 7.48 minutes under the specified chromatographic conditions serves as a reference point for the identification of this compound in complex mixtures . This retention time, combined with mass spectrometric detection, enables confident identification and quantification of Gibberellin A5 in plant samples.

Mass Spectrometric Identification

Mass spectrometry serves as a powerful tool for the unambiguous identification of Gibberellin A5 in plant extracts. The compound typically forms a [M-H]- ion with m/z 329 in negative electrospray ionization mode . This molecular ion, along with characteristic fragment ions, provides a diagnostic fingerprint for the identification of this compound.

The fragmentation patterns observed at different collision energies (10 eV and 20 eV) reveal structural information about the compound. At lower collision energy (10 eV), the predominant ion is the molecular ion at m/z 329.062, while at higher collision energy (20 eV), more extensive fragmentation occurs, producing a dominant fragment at m/z 144.929 . These fragmentation patterns can be used for confirmation of compound identity in targeted analyses.

Research Implications

Phytohormone Research

Gibberellin A5, as a bioactive plant hormone, represents an important component in research on plant growth regulation. Understanding the structure-activity relationships of this compound contributes to our knowledge of how specific structural features influence receptor binding and downstream signaling events in plants.

The detailed structural characterization of Gibberellin A5, including its stereochemistry and functional group arrangement, provides valuable information for studies on gibberellin biosynthesis, metabolism, and receptor interactions. This knowledge can inform the development of synthetic gibberellin analogs with modified biological activities for agricultural applications.

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